molecular formula C19H13Cl2NO B354304 3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one CAS No. 497099-03-3

3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one

Cat. No.: B354304
CAS No.: 497099-03-3
M. Wt: 342.2g/mol
InChI Key: CDGXILGAIGAOFF-JXMROGBWSA-N
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Description

3-(2-Chloro-8-methyl-3-quinolinyl)-1-(4-chlorophenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C19H13Cl2NO and its molecular weight is 342.2g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Quinoline derivatives, such as isoxazolequinoxaline, have been synthesized and evaluated for their potential anti-cancer properties. These compounds have shown promising interactions at the active site regions of target proteins, suggesting their utility in drug development for cancer therapy (Abad et al., 2021).

Antimicrobial and Antioxidant Properties

  • New quinolinyl chalcones containing a pyrazole group have been synthesized and characterized. These compounds demonstrated significant antimicrobial properties and moderate antioxidant activity, highlighting their potential in pharmaceutical applications (Prasath et al., 2015).

Corrosion Inhibition

  • Quinoxaline-based propanones have been tested as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the compounds' mechanisms of action and their potential industrial applications in protecting metals from corrosion (Olasunkanmi & Ebenso, 2019).

Spectroscopic Analysis and Drug Development

  • The compound MK-0476, a potent and selective leukotriene D4-receptor antagonist, has been quantitatively analyzed in human plasma using liquid chromatography. This research underlines the importance of analytical methods in the development and therapeutic monitoring of new drugs (Amin et al., 1995).

Properties

IUPAC Name

(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO/c1-12-3-2-4-14-11-15(19(21)22-18(12)14)7-10-17(23)13-5-8-16(20)9-6-13/h2-11H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGXILGAIGAOFF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.